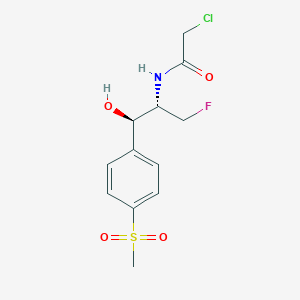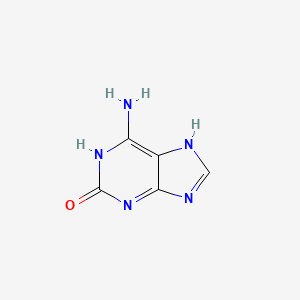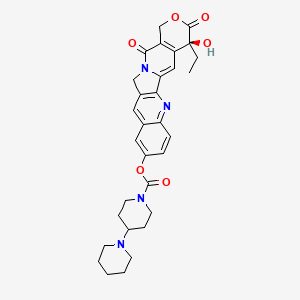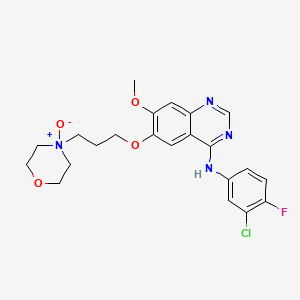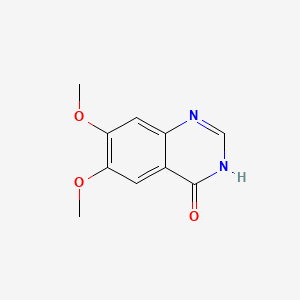
カベルゴリン不純物B
概要
説明
“N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-” is a chemical compound . More details about this compound can be found in the relevant literature.
Synthesis Analysis
The synthesis of this compound is a complex process that involves several steps. A detailed analysis of the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as X-ray crystallography . More details about the molecular structure can be found in the relevant literature .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. A detailed analysis of these reactions can be found in the relevant literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in detail. More information about these properties can be found in the relevant literature .科学的研究の応用
カベルゴリン製造における分析標準
カベルゴリン不純物Bは、他の不純物(A、C、D)と共に、分析用に合成されます {svg_1} {svg_2}. これらは、カベルゴリンの製造プロセスにおける分析標準として役立ちます {svg_3} {svg_4}.
製薬業界における品質管理
製薬業界は、安全で効果的かつ高品質な新薬を開発する上で重要な役割を担っています。 医薬品原薬(API)の不純物プロファイルを提示することは、これらの基準を満たすために必須です {svg_5}. This compoundは、APIとしてのカベルゴリンの不純物プロファイルを評価および/または定量化するために使用できます {svg_6}.
合成研究
This compoundの合成は、化学反応とプロセスに関する貴重な洞察を提供します。 例えば、エルゴクリプチンは出発物質として選択され、合成は長さおよび立体化学的結果が異なる2つのアプローチによって達成されました {svg_7} {svg_8}. このような研究は、より効率的で効果的な合成方法の開発に貢献できます。
薬物の安全性と有効性に関する研究
不純物は、医薬品製品の安全性と有効性に大きな影響を与える可能性があります。 したがって、this compoundのような不純物を研究することは、それらの潜在的な影響を理解し、最終製品におけるそれらの存在を最小限に抑えるための戦略を開発するのに役立ちます {svg_9}.
規制遵守
規制当局は、医薬品製品中の不純物の特定と定量化を要求しています。 This compoundは、カベルゴリンの既知の不純物であり、これらの規制要件を満たすことを目的とした研究に使用できます {svg_10}.
製造プロセスの最適化
不純物の生成は、薬物の製造プロセスに関する洞察を提供することができます。 This compoundが生成される条件を研究することで、この不純物や他の不純物の生成を最小限に抑えるために製造プロセスを最適化できる可能性があります {svg_11}.
作用機序
Target of Action
Cabergoline Impurity B, also known as N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-, primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of prolactin secretion by the anterior pituitary gland .
Mode of Action
Cabergoline Impurity B acts as a dopamine receptor agonist . It mimics the effects of dopamine, a neurotransmitter, by binding to dopamine D2 receptors . This binding inhibits prolactin secretion, leading to a decrease in the levels of this hormone .
Biochemical Pathways
The action of Cabergoline Impurity B affects several biochemical pathways. The most significant of these is the prolactin secretion pathway . By acting as a dopamine receptor agonist, Cabergoline Impurity B inhibits the secretion of prolactin, a hormone that stimulates milk production . Additionally, it has been suggested that Cabergoline Impurity B may influence the Mitogen-Activated Protein Kinase (MAPK) pathway .
Pharmacokinetics
The pharmacokinetics of Cabergoline Impurity B involve several processes, including absorption, distribution, metabolism, and excretion (ADME). Following oral administration, peak plasma concentrations of Cabergoline Impurity B are reached within 2-3 hours . The compound is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Cytochrome P450-mediated metabolism is minimal . Less than 4% is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Cabergoline Impurity B’s action primarily involve the inhibition of prolactin secretion . This results in a decrease in the levels of prolactin, which can help manage conditions associated with hyperprolactinemia . Additionally, there is evidence suggesting that Cabergoline Impurity B may increase stromal fibrosis .
Action Environment
The action, efficacy, and stability of Cabergoline Impurity B can be influenced by various environmental factors. For instance, the presence of other medications can impact the pharmacokinetics of Cabergoline Impurity B . Furthermore, the compound’s action may be affected by the physiological state of the individual, such as the presence of liver or kidney disease . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32)/t19-,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQIOIBAVPLXLF-KJXAQDMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168119 | |
| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166533-36-4 | |
| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166533364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-6-(2-PROPENYL)-ERGOLINE-1,8-DICARBOXAMIDE, (8.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LCV6MB85B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


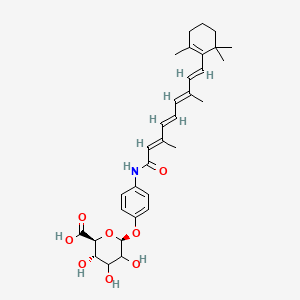

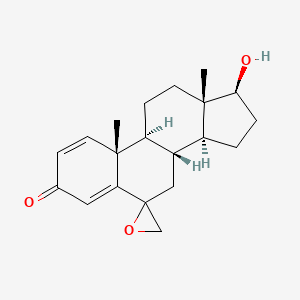
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
